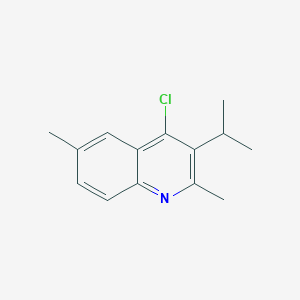

4-Chloro-3-isopropyl-2,6-dimethylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16ClN |

|---|---|

Molecular Weight |

233.73 g/mol |

IUPAC Name |

4-chloro-2,6-dimethyl-3-propan-2-ylquinoline |

InChI |

InChI=1S/C14H16ClN/c1-8(2)13-10(4)16-12-6-5-9(3)7-11(12)14(13)15/h5-8H,1-4H3 |

InChI Key |

NUEKKSIAFITGMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C(C)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Isopropyl 2,6 Dimethylquinoline and Analogous Systems

Established Methodologies for Quinoline (B57606) Ring System Construction

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their robustness and ability to generate a wide array of quinoline derivatives. These classical name reactions typically involve the condensation and cyclization of anilines with carbonyl compounds or their precursors under acidic or basic conditions.

Classical Annulation Reactions (e.g., Skraup, Friedländer, Pfitzinger, Doebner-Miller)

Skraup Synthesis: The Skraup synthesis is a vigorous reaction that produces quinoline itself or substituted quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. organicreactions.orgresearchgate.netpharmaguideline.com While effective for unsubstituted or simply substituted quinolines, the harsh reaction conditions can limit its application for more complex or sensitive substrates. nih.gov

Friedländer Synthesis: The Friedländer synthesis offers a more versatile and milder approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester. pharmaguideline.comwikipedia.orgjk-sci.com This reaction can be catalyzed by either acids or bases. jk-sci.com A key challenge in the Friedländer synthesis, particularly when using unsymmetrical ketones, is controlling the regioselectivity of the annulation. researchgate.net Research has shown that the choice of catalyst and reaction conditions can influence the formation of one regioisomer over the other. For instance, the use of novel amine catalysts, such as bicyclic pyrrolidine derivatives, has been shown to provide high regioselectivity for the formation of 2-substituted quinolines. organic-chemistry.orgnih.gov

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. pharmaguideline.comwikipedia.org The reaction begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid, which then condenses with the carbonyl compound. wikipedia.org Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org This method is particularly useful for accessing quinolines with a carboxylic acid functionality at the 4-position, which can be a handle for further synthetic modifications. ijsr.net

Doebner-Miller Reaction: The Doebner-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. nih.govwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.orgiipseries.org This method is catalyzed by Brønsted or Lewis acids. wikipedia.org The reaction mechanism has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org

| Reaction Name | Reactants | Key Features | Typical Products |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Harsh reaction conditions | Unsubstituted or simply substituted quinolines |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | Milder conditions, regioselectivity can be an issue | Polysubstituted quinolines |

| Pfitzinger Reaction | Isatin, carbonyl compound, base | Yields quinoline-4-carboxylic acids | Quinolines with a carboxylic acid at C4 |

| Doebner-Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Versatile for substituted quinolines | 2- and/or 4-substituted quinolines |

Application and Adaptation of Name Reactions for Substituted Quinolines

The classical name reactions have been extensively adapted to synthesize a vast library of substituted quinolines. For instance, the Skraup synthesis can be modified by using substituted anilines and α,β-unsaturated aldehydes or ketones in place of glycerol to introduce substituents onto both the benzene (B151609) and pyridine (B92270) rings of the quinoline core. organicreactions.orgresearchgate.net

Variations of the Doebner-Miller reaction have been developed to improve yields and expand the substrate scope. The use of biphasic reaction media can minimize the acid-catalyzed polymerization of the carbonyl substrate, leading to higher product yields. nih.gov Furthermore, modifications to the Doebner reaction, a related synthesis, have enabled the preparation of 2,3-disubstituted quinolines by replacing the typical pyruvic acid component with a second molecule of an aldehyde. nih.gov

The Friedländer synthesis has seen significant advancements in controlling regioselectivity. The slow addition of the methyl ketone substrate and the use of specific amine catalysts have been shown to favor the formation of 2-substituted quinolines. organic-chemistry.orgnih.gov This level of control is crucial for the targeted synthesis of complex quinoline derivatives.

Contemporary Catalytic Strategies for Functionalized Quinolines

Modern synthetic chemistry has introduced a range of catalytic methods for the construction and functionalization of the quinoline ring system. These strategies often offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to classical methods.

Transition-Metal Catalysis in Quinoline Annulation and Functionalization

Transition metals, particularly palladium and copper, have emerged as powerful catalysts for the synthesis of quinolines. These metals can facilitate a variety of transformations, including cyclizations, cross-coupling reactions, and C-H functionalization, to build and decorate the quinoline scaffold.

Palladium catalysis has been successfully employed for the synthesis of quinolines through various cyclization strategies. One approach involves the oxidative cyclization of aryl allyl alcohols with anilines. mdpi.comnih.gov This method can proceed under redox-neutral conditions without the need for strong acids or bases and tolerates a range of functional groups. mdpi.com The proposed mechanism involves the palladium-catalyzed oxidation of the allyl alcohol to an α,β-unsaturated aldehyde, followed by condensation with the aniline, dimerization, and subsequent cyclization and aromatization. mdpi.com

Palladium-catalyzed cross-coupling reactions are also instrumental in the functionalization of pre-formed quinoline rings. These reactions allow for the introduction of various substituents at specific positions, greatly expanding the diversity of accessible quinoline derivatives. For instance, palladium-catalyzed C3-selective olefination of pyridines and quinolines has been achieved using bidentate N,N-ligands to direct the reaction. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Advantages |

| Pd(OAc)₂ | Oxidative Cyclization | Aryl allyl alcohols, anilines | Mild, redox-neutral conditions, broad substrate scope |

| Pd(OAc)₂ / 1,10-phenanthroline | C3-Olefination | Quinolines, olefins | Regioselective functionalization of the quinoline core |

| Pd-catalyzed | Azide (B81097)–isocyanide coupling/cyclization | 2-Azidobenzaldehydes, isocyanides | Cascade reaction for complex polyheterocycles |

Copper catalysis offers a cost-effective and environmentally friendly alternative to palladium for the synthesis of quinolines. Copper-catalyzed reactions have been developed for both the construction of the quinoline ring and its subsequent functionalization.

One notable copper-catalyzed method involves the tandem Knoevenagel condensation, amination, and intramolecular cyclization of ortho-bromobenzaldehydes with active methylene (B1212753) nitriles. rsc.org This approach provides a regioselective route to 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org Copper-catalyzed intermolecular cyclization of anilines and terminal acetylene esters has also been developed as a convenient method for quinoline synthesis. rsc.org

Furthermore, copper-catalyzed dual cyclization reactions have been utilized to construct complex fused quinoline systems, such as quinindolines. nih.gov The mechanism of these reactions often involves a Lewis acid-accelerated addition followed by a copper-catalyzed C-N coupling reaction. nih.gov

| Catalytic System | Reaction Type | Substrates | Key Advantages |

| Cu(I) | Tandem Condensation/Amination/Cyclization | o-Bromobenzaldehydes, active methylene nitriles | Regioselective, atom-economical |

| Cu-catalyzed | Intermolecular Cyclization | Anilines, terminal acetylene esters | Convenient, cascade process |

| Cu-catalyzed | Dual Cyclization | Anilines, nitriles | Synthesis of complex fused systems |

Nickel-Catalyzed Dehydrogenative Coupling Reactions

Nickel-catalyzed dehydrogenative coupling has emerged as a powerful and sustainable strategy for the synthesis of polysubstituted quinolines. This methodology often involves the reaction of α-2-aminoaryl alcohols with ketones or secondary alcohols, proceeding through a sequential dehydrogenation and condensation process. This approach is advantageous due to the use of earth-abundant and inexpensive nickel catalysts.

A notable advantage of this strategy is its broad substrate scope, allowing for the use of both primary and secondary α-2-aminoaryl alcohols in combination with various carbonyl compounds. For instance, a range of substituted quinoline derivatives have been synthesized in high yields through this method. The reaction mechanism typically involves the nickel catalyst facilitating the oxidation of the amino alcohol to the corresponding amino ketone, which then undergoes condensation with the coupling partner, followed by cyclization and aromatization to afford the quinoline product. A key feature is the liberation of dihydrogen and water as the only byproducts, highlighting the atom-economical nature of this transformation. Research has demonstrated the synthesis of numerous substituted quinolines with yields of up to 93% using this methodology.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| 2-Aminobenzyl alcohol | Acetophenone | Ni(II) complex / tBuONa | 2-Phenylquinoline | High |

| Substituted 2-aminoaryl alcohol | Various ketones | Ni(II) complex / tBuONa | Polysubstituted quinolines | up to 93% |

Iridium-Catalyzed C–H Borylation

Iridium-catalyzed C–H borylation represents a versatile method for the functionalization of quinoline systems, which can be a key step in a multi-step synthesis of complex derivatives. This reaction allows for the direct conversion of C-H bonds into C-B bonds, introducing a boronate ester group that can be subsequently transformed into a variety of other functional groups through cross-coupling reactions.

The regioselectivity of iridium-catalyzed borylation on the quinoline scaffold is influenced by both steric and electronic factors. While borylation often occurs at the less sterically hindered positions, directing groups can be employed to achieve high regioselectivity at specific sites. For instance, studies on 2,6-dimethylquinoline (B146794) could provide insights into the borylation patterns on a similarly substituted core, which would be a crucial step if a borylation-cross-coupling sequence were to be employed for the introduction of the isopropyl group at the C-3 position. The reaction is typically catalyzed by an iridium complex, such as [Ir(OMe)COD]₂, in the presence of a bipyridine ligand.

Organocatalysis in the Synthesis of Substituted Quinoline Frameworks

Organocatalysis offers a metal-free alternative for the synthesis of substituted quinolines, often proceeding under mild reaction conditions and with high enantioselectivity in the case of chiral catalysts. The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be effectively promoted by organocatalysts.

Chiral phosphoric acids, for example, have been successfully employed as organocatalysts in the atroposelective Friedländer heteroannulation reaction of 2-aminoaryl ketones with α-methylene carbonyl compounds. This approach has led to the synthesis of enantioenriched, axially chiral polysubstituted 4-arylquinolines with high yields and excellent enantioselectivities (up to 94% yield and 97% ee). While not directly producing the substitution pattern of 4-Chloro-3-isopropyl-2,6-dimethylquinoline, this methodology showcases the potential of organocatalysis to construct complex and stereochemically defined quinoline structures.

Nanocatalyzed Protocols for Quinoline Derivatives

In recent years, the use of nanocatalysts has gained significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nanocatalyzed protocols have been developed for the synthesis of quinoline derivatives, primarily through the Friedländer reaction.

These reactions often utilize metal oxide nanoparticles or metal nanoparticles supported on various materials as recyclable and efficient catalysts. For instance, nickel-based nanoparticles have been used for the synthesis of polysubstituted quinolines via Friedländer annulation under solvent-free conditions. The Lewis acidic sites on the nickel nanocatalyst are proposed to activate the carbonyl group of the ketone, facilitating the condensation reaction. Similarly, iron oxide-based magnetic nanocatalysts have been employed for the synthesis of quinoline derivatives from α-methylene ketones and 2-aminoaryl ketones, allowing for easy separation and recycling of the catalyst. These nanocatalyzed methods often provide good to excellent yields (68-96%) under relatively mild conditions.

| Nanocatalyst | Reaction Type | Substrates | Yield (%) |

| Nickel Nanoparticles | Friedländer Annulation | 2-Aminoaryl ketones and β-ketoesters/ketones | High |

| Fe3O4@SiO2/isoniazid/Cu(II) | Friedländer Protocol | α-Methylene ketones and 2-aminoaryl ketones | 68-96 |

| IRMOF-3/PSTA/Cu | Domino Reaction | Anilines, Benzaldehydes, Phenylacetylenes | 85-96 |

Regioselective Functionalization of the Quinoline Core

Once the 3-isopropyl-2,6-dimethylquinoline core is assembled, the introduction of the chlorine atom at the C-4 position requires a highly regioselective functionalization strategy.

Directed Halogenation Approaches for C-4 Chlorination

The direct regioselective halogenation of the quinoline ring can be challenging due to the presence of multiple reactive sites. However, the C-4 position of a quinolin-4-ol (or its tautomeric form, quinolin-4(1H)-one) is amenable to chlorination using various reagents. A common and effective method for this transformation is the use of phosphoryl chloride (POCl₃) or the Vilsmeier-Haack reagent (a mixture of POCl₃ and a tertiary amide like N,N-dimethylformamide, DMF).

The reaction of a 3-isopropyl-2,6-dimethylquinolin-4-ol with POCl₃ would proceed via the formation of a chlorophosphate intermediate, which is subsequently displaced by a chloride ion to yield the desired 4-chloroquinoline. The Vilsmeier-Haack reagent can also effect this transformation, often under milder conditions. While direct C-4 halogenation of a pre-formed quinoline is possible, it is generally less regioselective. Therefore, the synthesis of the quinolin-4-ol precursor followed by chlorination is a more controlled and reliable approach to obtain the 4-chloro substitution pattern.

Introduction of Isopropyl and Methyl Groups via Alkylation and Arylation Strategies

The introduction of the isopropyl and methyl groups at specific positions on the quinoline ring can be achieved either during the construction of the quinoline core or by post-functionalization of a pre-formed quinoline.

The Friedländer synthesis is particularly well-suited for installing the C-2 methyl and C-3 isopropyl groups. This would involve the condensation of 2-amino-5-methylacetophenone with 3-methyl-2-pentanone. In this reaction, the methyl group of the acetophenone would form the C-2 methyl group of the quinoline, while the ketone would provide the C-3 isopropyl and C-4 substituents. The regioselectivity of the condensation is a critical aspect of this approach.

Alternatively, direct C-H alkylation of a pre-formed 2,6-dimethylquinoline could be explored for the introduction of the isopropyl group at the C-3 position. However, achieving high regioselectivity for C-3 alkylation in the presence of a C-2 methyl group can be challenging due to steric hindrance and the electronic nature of the quinoline ring. Modern catalytic methods, potentially involving transition metal catalysts, might offer pathways to achieve such selective functionalization.

Multi-Component Reactions (MCRs) for Complex Quinoline Assemblies

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their ability to construct complex molecules, such as quinoline derivatives, in a single step from three or more starting materials. This approach enhances efficiency by minimizing intermediate isolation steps, thereby saving time, resources, and reducing waste.

Several named MCRs are particularly effective for quinoline synthesis. The Doebner reaction , for instance, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov A modification of this, the Doebner-von Miller reaction, utilizes an aniline with an α,β-unsaturated carbonyl compound. iipseries.org These reactions are powerful but can be limited by the electronic properties of the aniline, with electron-deficient anilines often resulting in low yields. nih.gov To overcome this, a Doebner hydrogen-transfer reaction has been developed that works well for anilines with both electron-withdrawing and electron-donating groups. nih.gov

The Povarov reaction is another significant MCR for synthesizing quinoline derivatives. It typically involves an aniline, a benzaldehyde, and an electron-rich alkene, proceeding through a cycloaddition mechanism. iipseries.org This method is particularly useful for creating a diverse library of substituted quinolines. acs.orgacs.org For example, a synthetic pathway using a Kobayashi modification of the Grieco three-component reaction, which condenses anilines, aldehydes, and electron-rich alkenes using lanthanide triflates as catalysts, has been successfully employed to produce various 2-substituted quinolines. acs.orgacs.org

MCRs offer a versatile platform for generating molecular diversity. A one-pot, three-component strategy catalyzed by trifluoroacetic acid has been shown to be effective for synthesizing 6-iodo-substituted carboxy-quinolines, noted for its cost-effective catalyst and high yields. mdpi.com Similarly, Zinc(II) triflate has been used to catalyze three-component coupling reactions of alkynes, amines, and aldehydes to produce 2,4-disubstituted quinolines under solvent-free conditions. tandfonline.com These examples underscore the power of MCRs in rapidly assembling complex quinoline cores from simple precursors. researchgate.net

Sustainable Chemical Synthesis Protocols for Quinoline Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic protocols for quinoline derivatives. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a prominent green chemistry technique that significantly accelerates chemical reactions. ingentaconnect.combenthamdirect.com The use of microwave irradiation provides rapid and uniform heating, leading to dramatically shorter reaction times, enhanced reaction yields, and often cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

For quinoline synthesis, microwaves have been successfully applied to various established reactions. The Friedlaender synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be efficiently conducted under microwave irradiation. core.ac.uk For example, the reaction of isatins with ketones to form quinoline-4-carboxylic acids is significantly faster and higher yielding with microwave heating. tandfonline.com Similarly, the Skraup reaction, a classic method for quinoline synthesis, has been adapted to microwave conditions, often in conjunction with ionic liquids, to improve yields and reduce reaction times. semanticscholar.org

The table below illustrates the advantages of microwave-assisted synthesis compared to conventional heating for various quinoline derivatives.

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours, comparable yield | 10 minutes, 94% | tandfonline.com |

| Synthesis of 7-amino-8-methylquinoline (Skraup) | Longer reaction time | Shorter reaction time, similar yield | nih.gov |

| Synthesis of quinolines from o-nitrobenzaldehyde and ketones | N/A | 5 minutes, high yields | core.ac.uk |

| N-acetylation of isatin | 2 hours, 75-80% | N/A (mentioned as conventional) | tandfonline.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify purification processes. Several protocols for quinoline synthesis have been developed that operate under these conditions.

The Friedlaender synthesis of quinolines has been successfully performed under solvent-free conditions, often with the aid of a catalyst. For instance, the reaction of 2-aminoacetophenone or 2-aminobenzophenone with various ketones proceeds efficiently using caesium iodide as a catalyst at 100°C, offering good yields and short reaction times. researchgate.net In another approach, Indium(III) triflate has been used as a recyclable catalyst for the solvent-free synthesis of 2-steryl quinolones. tandfonline.com

Even classic reactions can be adapted to be solvent-free. A one-pot synthesis of substituted quinolines from o-nitrobenzaldehyde and enolizable ketones has been achieved using SnCl₂·2H₂O as a reductant under microwave irradiation without any solvent or additional catalyst. core.ac.uk Another eco-friendly process involves the synthesis of functionalized quinolines from imines and styrene under both solvent-free and catalyst-free conditions. These methods provide a significant improvement over traditional protocols that rely on environmentally damaging organic solvents.

Ultrasound-Promoted Synthesis

The use of ultrasonic irradiation is another alternative energy source that can promote chemical reactions. This technique, known as sonochemistry, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. For the synthesis of quinolines, ultrasound has been shown to be an effective green method.

One study demonstrated that quinolinium and isoquinolinium salts can be easily oxidized to quinolones and isoquinolones in good to quantitative yields under ultrasonic irradiation. tandfonline.com This method features shorter reaction times and easier work-up compared to previously known methods. tandfonline.com In another application, a basic ionic liquid was used to efficiently catalyze the condensation reaction of isatin with ketones in an aqueous medium under ultrasonic irradiation. nih.gov This approach offers mild conditions, short reaction times, high yields, and high selectivity without the need for a transition metal catalyst. nih.gov The combination of ultrasound with green solvents like water or ionic liquids represents a particularly sustainable synthetic strategy. nih.govnih.gov

Use of Ionic Liquids and Phase-Transfer Catalysis

Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "green solvents" due to their low vapor pressure, thermal stability, and potential for recyclability. mdpi.comdntb.gov.ua They can function as both the solvent and the catalyst in chemical reactions. slideshare.net In quinoline synthesis, ILs have been used to improve the efficiency and environmental profile of traditional methods. For example, Brønsted-acidic ionic liquids have been employed as recyclable catalysts in the Friedlaender reaction, demonstrating high efficiency. semanticscholar.org Basic ionic liquids have also been used to catalyze the synthesis of quinolines. nih.govslideshare.net

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). slideshare.net A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other where the reaction occurs. slideshare.netresearchgate.net This methodology can accelerate reactions and enable the use of a wider range of starting materials. Ionic liquids themselves can act as phase-transfer catalysts, combining the benefits of both technologies. dntb.gov.uaresearchgate.net The application of PTC and ILs in quinoline synthesis aligns with green chemistry principles by potentially reducing the need for harsh conditions and volatile organic solvents. semanticscholar.org

Chemical Reactivity and Transformation of the 4 Chloro 3 Isopropyl 2,6 Dimethylquinoline Scaffold

Electrophilic Aromatic Substitution on the Quinoline (B57606) Heterocycle

Electrophilic aromatic substitution (SEAr) on the quinoline core generally occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.orgyoutube.com The pyridine (B92270) ring exerts a deactivating effect on the benzene (B151609) ring, making quinoline less reactive towards electrophiles than benzene itself. The substitution typically takes place at positions 5 and 8, as the intermediates formed by attack at these positions are more stable. quimicaorganica.org

In the case of 4-Chloro-3-isopropyl-2,6-dimethylquinoline, the outcome of an electrophilic substitution is directed by the combined electronic and steric effects of the substituents already present on the ring.

Activating Groups: The methyl group at C-6 and the isopropyl group at C-3 are electron-donating groups (EDGs) that activate the ring towards electrophilic attack. libretexts.org Alkyl groups are typically ortho, para-directors. The 6-methyl group would therefore direct incoming electrophiles to the 5- and 7-positions.

Deactivating Groups: The chloro group at C-4 is an electron-withdrawing group (EWG) that deactivates the ring through its inductive effect. However, due to its lone pairs, it acts as an ortho, para-director. libretexts.orglibretexts.org The pyridine nitrogen itself strongly deactivates the heterocyclic ring and also deactivates the attached benzene ring.

The position of substitution on the benzene ring (positions 5, 7, or 8) will be determined by the cumulative directing effects of these groups. The 6-methyl group strongly favors substitution at position 5 (ortho) and 7 (para). The chloro and isopropyl groups are on the pyridine ring and their influence on the benzene ring is less direct. Electrophilic attack at position 5 is sterically unhindered, while position 7 is adjacent to the 6-methyl group. Position 8 is also a potential site for substitution. youtube.com

For instance, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to yield a mixture of isomers, with the 5- and 7-substituted products likely predominating due to the directing effect of the 6-methyl group. Selective fluorination of quinoline derivatives with substituents on the heteroaryl ring has been shown to produce mixtures of products arising from fluorination at the 5-, 6-, and 8-positions. researchgate.net

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-3-isopropyl-2,6-dimethyl-5-nitroquinoline and 4-Chloro-3-isopropyl-2,6-dimethyl-7-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-chloro-3-isopropyl-2,6-dimethylquinoline and 7-Bromo-4-chloro-3-isopropyl-2,6-dimethylquinoline |

Nucleophilic Displacement at the C-4 Chlorine Center

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. mdpi.com This makes the C-4 position an excellent site for introducing a variety of functional groups. However, the bulky isopropyl group at the adjacent C-3 position is expected to exert significant steric hindrance, potentially slowing down the rate of substitution compared to an unsubstituted 4-chloroquinoline.

4-Chloroquinolines readily react with oxygen-based nucleophiles such as alkoxides and hydroxides to form the corresponding ethers and quinolinones, respectively. For this compound, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would be expected to yield 4-methoxy-3-isopropyl-2,6-dimethylquinoline. Similarly, hydrolysis with aqueous base under heating would produce 3-isopropyl-2,6-dimethylquinolin-4(1H)-one.

Table 2: Substitution with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Hydroxide | NaOH (aq), Δ | 3-Isopropyl-2,6-dimethylquinolin-4(1H)-one |

| Alkoxide | NaOR | 4-Alkoxy-3-isopropyl-2,6-dimethylquinoline |

The displacement of the C-4 chlorine by nitrogen nucleophiles is a widely used transformation for the synthesis of biologically active compounds. Reactions with primary and secondary amines, hydrazine, and azide (B81097) are common. mdpi.com For example, reacting this compound with an amine like aniline (B41778) or benzylamine, typically in a high-boiling solvent or with acid catalysis, would lead to the formation of the corresponding 4-aminoquinoline (B48711) derivatives. mdpi.com

Table 3: Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Primary Amine | R-NH₂ | N-Alkyl/Aryl-3-isopropyl-2,6-dimethylquinolin-4-amine |

| Secondary Amine | R₂NH | N,N-Dialkyl-3-isopropyl-2,6-dimethylquinolin-4-amine |

| Hydrazine | N₂H₄ | 4-Hydrazinyl-3-isopropyl-2,6-dimethylquinoline |

The formation of carbon-carbon bonds at the C-4 position can be achieved using various carbon nucleophiles. While classical methods using Grignard or organolithium reagents can be complicated by competing reactions, modern palladium-catalyzed cross-coupling reactions are highly effective. Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) allow for the introduction of a wide range of carbon-based substituents. nih.govnih.gov For these reactions, a palladium catalyst, a suitable ligand, and a base are required. Such methods provide a versatile route to novel 4-aryl, 4-vinyl, or 4-alkynyl quinolines. For instance, temporary deactivation of the C-4 position by substitution with a thioether can allow for regioselective cross-coupling at other positions, followed by functionalization at C-4. nih.gov

Table 4: C-C Bond Forming Reactions at C-4

| Reaction Name | Reagents | Expected Product Type |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 4-Aryl/Alkyl-3-isopropyl-2,6-dimethylquinoline |

| Heck Coupling | Alkene, Pd catalyst, base | 4-Vinyl-3-isopropyl-2,6-dimethylquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-3-isopropyl-2,6-dimethylquinoline |

Chemical Transformations of Alkyl Substituents (Isopropyl and Methyl Groups)

The isopropyl and methyl groups attached to the quinoline ring can also undergo chemical modification, providing another avenue for structural diversification.

Alkyl groups attached to an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents, provided they have at least one benzylic hydrogen. libretexts.orgquimicaorganica.org Both the 2-methyl and 3-isopropyl groups on the quinoline ring have benzylic hydrogens. Treatment of this compound with a strong oxidant like hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by an acidic workup would be expected to oxidize these alkyl chains. libretexts.org

The entire alkyl chain is typically cleaved off, leaving a carboxylic acid group directly attached to the ring. Therefore, oxidation of the 2-methyl and 6-methyl groups would yield the corresponding carboxylic acids at these positions. The isopropyl group at C-3 would also be oxidized to a carboxylic acid. The relative reactivity might allow for some selectivity under carefully controlled conditions, but exhaustive oxidation would likely lead to a polycarboxylated quinoline. It is important to note that the aromatic quinoline core is generally resistant to oxidation under these conditions. libretexts.org

Table 5: Oxidation of Alkyl Side Chains

| Oxidizing Agent | Conditions | Expected Product(s) |

|---|---|---|

| KMnO₄, NaOH, Δ; then H₃O⁺ | Harsh | 4-Chloro-2,3,6-quinolinetricarboxylic acid |

Functional Group Interconversions on Alkyl Moieties

The alkyl groups, specifically the isopropyl and methyl moieties, on the quinoline ring offer sites for functional group interconversions, although such transformations are often challenging.

In the context of similar quinoline structures, the methyl groups can be subject to oxidation. For instance, 2-methylquinolines can be oxidized to quinoline-2-carbaldehyde in the presence of reagents like tert-butyl hydroperoxide (TBHP). semanticscholar.org This aldehyde can then undergo further reactions. It is plausible that the 2-methyl group on the this compound scaffold could undergo a similar oxidation to yield the corresponding aldehyde, which would be a valuable intermediate for further synthetic elaborations.

The isopropyl group presents a different set of possibilities. Research on isopropyl-tethered amines has demonstrated that biocatalytic C-H oxygenation can selectively occur at the isopropyl group to form tertiary alcohols. rsc.org While this specific reaction was not performed on this compound itself, it suggests a potential pathway for the selective functionalization of the isopropyl group on the quinoline scaffold. rsc.org

It's important to note that the reactivity of these alkyl groups can be influenced by the electronic nature of the quinoline ring. The presence of the electron-withdrawing chlorine atom at the 4-position and the nitrogen atom within the aromatic system can affect the C-H bond strengths of the alkyl substituents, thereby influencing the conditions required for their transformation.

Skeletal Rearrangements and Ring-Opening Pathways of Substituted Quinolines

The quinoline core, while generally stable, can undergo skeletal rearrangements and ring-opening reactions under specific conditions. These transformations can lead to the formation of other heterocyclic systems or acyclic compounds, significantly diversifying the molecular architecture. nih.govbioengineer.org

A notable example of skeletal editing involves the reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water, catalyzed by a Brønsted acid. nih.govbioengineer.org This process leads to the formation of 2-substituted indolines through a sequence of cyclization and rearrangement steps. nih.govbioengineer.org These indolines can then be further transformed into indoles, 2-alkenylanilines, or isoquinolinones depending on the subsequent reaction conditions. nih.govbioengineer.org While this specific methodology starts from quinoline N-oxides, it highlights the potential for profound skeletal reorganization within the quinoline framework.

Ring-opening of the quinoline system has also been observed. For instance, certain mefloquine (B1676156) derivatives, which contain a quinoline core, can undergo ring-opening of an attached aziridine (B145994) ring with hydrazoic acid to yield azides. nih.gov In some cases, this can lead to the formation of an azepane ring system. nih.gov Although not a direct ring-opening of the quinoline itself, it demonstrates how reactions on substituents can induce significant structural changes.

Homolytic Reactions in Substituted Quinoline Chemistry

Homolytic or radical reactions provide an alternative avenue for the functionalization of substituted quinolines. These reactions involve the generation of radical intermediates and can lead to products that are not easily accessible through traditional ionic pathways.

The Minisci reaction is a classic example of a homolytic aromatic substitution that is particularly effective for electron-deficient heterocycles like quinolines. semanticscholar.org In this type of reaction, nucleophilic acyl radicals can add to the protonated quinoline ring. semanticscholar.org For example, 2-methylquinolines can serve as precursors to acyl radicals under oxidative conditions, which then react with other heterocycles. semanticscholar.org This suggests that the this compound scaffold could potentially undergo radical acylation at positions activated by the ring nitrogen.

Radical iodination at the C-3 position of the quinoline ring has been achieved using N-iodosuccinimide and trifluoroperoxyacetic acid. nih.gov Furthermore, studies on the degradation of hydroxychloroquine, which also possesses a 7-chloroquinoline (B30040) core, have shown that it can react with hydroxyl radicals (•OH). nih.gov These radicals can add to the aromatic rings, initiating degradation pathways. nih.gov This indicates the susceptibility of the quinoline nucleus in this compound to attack by reactive radical species.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Quinoline Core and Side Chains

The chlorine atom at the C-4 position of the this compound scaffold is a key handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, allowing for extensive modification of the quinoline core. tandfonline.com

The 4-chloro position of the quinoline ring is well-suited for various palladium-catalyzed cross-coupling reactions to form new C-C bonds.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org 4-Chloroquinolines can undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to furnish 4-alkynylquinolines. researchgate.net This reaction is a valuable method for introducing alkynyl moieties, which can serve as versatile synthetic intermediates.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with an organic halide. organic-chemistry.org While specific examples for this compound are not detailed, the general reactivity of chloroquinolines in Suzuki couplings is well-established, providing a route to introduce new aryl or vinyl groups at the C-4 position.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. uwindsor.ca 4-Chloroquinolines are suitable substrates for Stille couplings, enabling the formation of a diverse array of substituted quinolines. organic-chemistry.org

A comparative table of these C-C coupling reactions is presented below:

| Coupling Reaction | Reagents | Catalyst System | Product |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynylquinoline |

| Suzuki | Organoboron Compound | Pd catalyst, Base | 4-Aryl/Vinylquinoline |

| Stille | Organotin Compound | Pd catalyst | 4-Aryl/Vinylquinoline |

The C4-chloro substituent is also susceptible to nucleophilic aromatic substitution, which can be facilitated by transition metal catalysts, leading to the formation of C-N and C-O bonds.

C-N Bond Formation: The reaction of 4-chloroquinolines with various nitrogen nucleophiles is a common method for synthesizing 4-aminoquinoline derivatives. nih.gov This can be achieved through direct coupling with amines, sometimes under harsh conditions, or through palladium-catalyzed Buchwald-Hartwig amination, which often proceeds under milder conditions. nih.govtcichemicals.com For example, 4,7-dichloroquinoline (B193633) can be reacted with amines to produce substituted 4-aminoquinolines. stackexchange.com Similarly, 4-chloroquinolines can react with 1,2,4-triazole (B32235) to form 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

C-O Bond Formation: The formation of C-O bonds at the C-4 position can be accomplished through reactions with oxygen nucleophiles. For instance, the reaction of 4-chloroquinolines with alcohols or phenols, often in the presence of a base or a transition metal catalyst (e.g., Buchwald-Hartwig etherification), can yield the corresponding 4-alkoxy or 4-aryloxyquinolines.

The following table summarizes key findings for C-N and C-O bond formation:

| Bond Formation | Nucleophile | Reaction Conditions/Catalyst | Product Type |

| C-N | Amines | Heat or Pd-catalysis (Buchwald-Hartwig) | 4-Aminoquinolines |

| C-N | 1,2,4-Triazole | Acid or base catalysis | 4-(Triazolyl)quinolines |

| C-O | Alcohols/Phenols | Base or Pd-catalysis (Buchwald-Hartwig) | 4-Alkoxy/Aryloxyquinolines |

Spectroscopic and Structural Elucidation of 4 Chloro 3 Isopropyl 2,6 Dimethylquinoline

Advanced Nuclear Magnetic Resonance Spectroscopic Characterization (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methine and methyl protons of the isopropyl group, and the protons of the two methyl groups at positions 2 and 6. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the types of carbon atoms (aromatic, aliphatic, etc.) and the influence of the electron-withdrawing chlorine atom and the electron-donating alkyl groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity and definitively assigning the signals observed in the 1D spectra.

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) and FT-Raman Spectroscopy: The spectra for 4-Chloro-3-isopropyl-2,6-dimethylquinoline would exhibit characteristic absorption bands corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and a C-Cl stretching vibration. The complementary nature of FT-IR and FT-Raman would provide a comprehensive vibrational profile.

Mass Spectrometric Elucidation (HRMS, GC-MS based identification)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

HRMS (High-Resolution Mass Spectrometry): This technique would be used to determine the exact mass of the molecular ion, which allows for the calculation of the precise elemental formula (C₁₄H₁₆ClN).

GC-MS (Gas Chromatography-Mass Spectrometry): This method would provide the mass spectrum, showing the molecular ion peak and various fragment ions. The fragmentation pattern would offer structural clues, such as the loss of a methyl or isopropyl group.

Electronic Absorption and Emission Spectroscopic Investigations (UV-Vis)

UV-Visible spectroscopy examines the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this quinoline derivative would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline core.

Single Crystal X-ray Diffraction Analysis of the Quinoline Framework

This technique provides the definitive three-dimensional structure of a crystalline compound.

Chromatographic Methodologies for Isolation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating and assessing the purity of a compound.

HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography): These methods would be used to determine the purity of this compound. The retention time under specific conditions (e.g., column type, mobile/stationary phase, temperature) would be a characteristic property of the compound. Commercial suppliers often provide purity data determined by these techniques.

Theoretical and Computational Investigations of 4 Chloro 3 Isopropyl 2,6 Dimethylquinoline

Quantum Chemical Modeling of Electronic Structure and Reactivity

A search for quantum chemical modeling, including Density Functional Theory (DFT) calculations, aimed at elucidating the electronic structure and reactivity of 4-Chloro-3-isopropyl-2,6-dimethylquinoline yielded no specific studies. Such investigations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electron density distribution, molecular electrostatic potential (MEP) maps, and global reactivity descriptors (e.g., hardness, softness, electronegativity). However, no such data has been published for this compound.

Computational Simulations of Molecular Dynamics and Conformational Analysis

There are no available reports on molecular dynamics (MD) simulations or conformational analyses for this compound. These studies are crucial for understanding the molecule's dynamic behavior, flexibility, and the accessible conformations of its substituent groups, particularly the isopropyl group. Without such research, information on its structural dynamics remains undetermined.

In Silico Prediction of Reaction Mechanisms and Pathways

No computational studies predicting the reaction mechanisms and pathways involving this compound have been found in the literature. Theoretical investigations in this area would help identify likely sites for nucleophilic or electrophilic attack and predict the transition states and energy barriers for potential chemical transformations. This information is currently not available.

Theoretical Investigations of Structure-Reactivity Relationships

No theoretical investigations into the structure-reactivity relationships of this compound, excluding biological activity, have been published. This type of research would computationally explore how the specific arrangement of the chloro, isopropyl, and dimethyl substituents influences the chemical reactivity of the quinoline (B57606) core.

Computational Prediction of Spectroscopic Parameters

There are no published computational studies that predict the spectroscopic parameters for this compound. Such studies, often using methods like DFT, would provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) absorption wavelengths, and vibrational frequencies (IR/Raman). The absence of this research means that no computationally generated spectroscopic data can be presented or compared with potential experimental values.

Advanced Applications of 4 Chloro 3 Isopropyl 2,6 Dimethylquinoline in Chemical Science and Technology Excluding Medicinal

Coordination Chemistry of 4-Chloro-3-isopropyl-2,6-dimethylquinoline as a Ligand

There is no available data on the use of this compound in the design of Metal-Organic Frameworks (MOFs) or in the synthesis and characterization of novel coordination complexes. Research in this area appears to be focused on other quinoline (B57606) derivatives.

Role in Catalytic Systems and Organocatalysis

The role of this compound in catalytic systems or as an organocatalyst has not been documented in the available scientific research.

No Information Found for this compound

Despite a comprehensive search of scientific databases and online resources, no specific information was found regarding the advanced applications, environmental fate, or analytical methodologies for the chemical compound this compound.

The performed searches aimed to gather data on the following topics as per the requested outline:

Utilization in Advanced Analytical Methodologies

As Reagents for Spectrophotometric or Chromatographic Analysis:General spectrophotometric and chromatographic methods for the analysis of quinoline derivatives have been developed.nih.govresearchgate.netnih.govresearchgate.netHowever, no literature points to the use of this compound as a specific reagent in these analytical techniques.

While research exists for other substituted quinolines, such as 4-chloro-2,5-dimethylquinoline (B3024344) nih.gov and various other derivatives researchgate.netnih.gov, the specific compound of interest, this compound, does not appear in the searched scientific literature within the requested contexts. Therefore, the generation of an article based on the provided outline is not possible with the currently available information.

Table of Mentioned Compounds

In Separation Science (e.g., Stationary Phases)

Currently, there is no specific data available in scientific literature detailing the use of this compound as a stationary phase in separation science. However, the structural characteristics of this molecule suggest a potential for such applications.

The quinoline core, being a heterocyclic aromatic system, can engage in various intermolecular interactions. These include π-π stacking, hydrophobic interactions, and dipole-dipole interactions. The presence of a chlorine atom and alkyl groups (isopropyl and dimethyl) further modifies its properties. The chlorine atom introduces a polar C-Cl bond and can participate in halogen bonding, while the alkyl groups enhance its hydrophobicity.

These features are desirable in stationary phases for chromatography. For instance, a stationary phase functionalized with this compound could potentially be used in:

High-Performance Liquid Chromatography (HPLC): As a stationary phase for the separation of aromatic compounds, isomers, or other molecules where specific interactions with the quinoline ring system could lead to effective separation.

Gas Chromatography (GC): In capillary GC, the compound could be coated onto the inner surface of the capillary column to act as a selective stationary phase for the separation of volatile and semi-volatile compounds.

The tailored separation capabilities would depend on the specific analytes and the mobile phase used. The combination of aromaticity, polarity from the chlorine and nitrogen atoms, and the steric effects of the alkyl groups could offer unique selectivity.

Table 1: Potential Interactions of this compound as a Stationary Phase Component

| Interaction Type | Structural Feature Responsible | Potential Analyte Classes |

| π-π Stacking | Quinoline Ring System | Aromatic compounds, polycyclic aromatic hydrocarbons (PAHs) |

| Hydrophobic Interactions | Isopropyl and Dimethyl Groups | Nonpolar and weakly polar organic molecules |

| Dipole-Dipole Interactions | Chlorine Atom, Nitrogen Atom | Polar molecules, compounds with dipole moments |

| Halogen Bonding | Chlorine Atom | Lewis bases, electron-rich species |

Further research and experimental validation would be necessary to establish the efficacy and selectivity of this compound as a stationary phase material.

Photochemical and Photophysical Phenomena

Photoremovable protecting groups (PPGs) are moieties that can be cleaved from a substrate upon irradiation with light, offering spatial and temporal control over the release of the active molecule. The quinoline scaffold has been explored for this purpose.

The general mechanism involves the absorption of light by the quinoline ring, leading to an excited state. This excited state can then undergo a chemical transformation, resulting in the cleavage of the bond connecting the protecting group to the substrate. The substitution pattern on the quinoline ring is crucial in tuning the absorption wavelength and the efficiency of the cleavage process.

For this compound, the chloro and alkyl substituents would influence its electronic properties and, consequently, its absorption spectrum and photochemical reactivity. The chlorine atom, being an electron-withdrawing group, could affect the energy of the excited states. The isopropyl and dimethyl groups, being electron-donating, would also play a role in modulating these properties.

Table 2: Hypothetical Parameters for this compound as a Photoremovable Protecting Group

| Parameter | Influencing Factor(s) | Potential Impact |

| Absorption Wavelength (λmax) | Quinoline Core, Substituents (Cl, Isopropyl, Dimethyl) | Likely in the UV-A or near-visible region, tunable by substitution. |

| Quantum Yield of Uncaging | Nature of the excited state, stability of intermediates | The efficiency of the release process would be dependent on the electronic effects of the substituents. |

| Photostability | Ring system and substituent stability | The molecule should be stable to light until the desired cleavage is initiated. |

Experimental studies would be required to synthesize appropriate derivatives of this compound and evaluate their performance as PPGs for various functional groups like alcohols, amines, or carboxylic acids.

Quinolines are known to participate in various light-induced reactions, including cycloadditions, rearrangements, and electron transfer processes. nih.govrsc.org The absorption of a photon promotes the quinoline to an excited singlet state, which can then either fluoresce, undergo intersystem crossing to a triplet state, or react directly. The triplet state is often implicated in photochemical reactions.

The substituents on the quinoline ring of this compound would have a significant impact on its photochemistry:

The Chlorine Atom: The C-Cl bond can be susceptible to homolytic or heterolytic cleavage upon photoexcitation, potentially leading to radical or ionic intermediates. This could initiate a variety of subsequent reactions.

The Isopropyl and Dimethyl Groups: These alkyl groups can influence the reaction pathways by steric hindrance and by their electron-donating nature, which affects the electron density distribution in the excited state.

Furthermore, substituted quinolines can act as photosensitizers, absorbing light and transferring the energy to another molecule, which then undergoes a chemical reaction. The efficiency of this energy transfer process depends on the relative energies of the excited states of the sensitizer (B1316253) and the acceptor molecule. The specific substitution pattern of this compound would determine its excited-state energies and its suitability as a photosensitizer for particular applications.

Research into the light-induced transformations of this specific compound could uncover novel synthetic methodologies or provide insights into the fundamental photochemical processes of substituted quinolines.

Future Research Directions and Emerging Trends

Development of Highly Efficient and Atom-Economical Synthetic Routes

The future synthesis of 4-Chloro-3-isopropyl-2,6-dimethylquinoline and its analogs will prioritize green chemistry principles, focusing on efficiency and minimizing waste. Traditional multi-step syntheses are often plagued by low yields and the use of hazardous reagents. Emerging research is geared towards developing one-pot procedures and utilizing novel catalytic systems that offer high atom economy.

One promising approach involves the direct synthesis of quinoline (B57606) derivatives from readily available starting materials like substituted o-nitrotoluenes and olefins. rsc.org Research has demonstrated a one-pot procedure using a cesium catalyst that proceeds under mild, transition-metal-free conditions, producing only water as a byproduct, thus representing a significant step towards an atom-economical process. rsc.org Another avenue explores the use of heterogeneous catalysts, such as magnetite nanoparticle-supported ionic liquids. These catalysts are effective in Friedlander-type reactions, offering excellent yields and the significant advantage of being easily separable by an external magnet and reusable for multiple reaction cycles, which is both cost-effective and environmentally benign. sci-hub.se

| Catalyst System | Key Advantages | Reaction Type | Reference |

| Cesium Carbonate | Transition-metal-free, mild conditions, high atom economy | Cycloaddition | rsc.org |

| IL@Fe3O4 (Ionic Liquid on Magnetite) | Solvent-free, reusable catalyst, high yield, easy separation | Friedlander Reaction | sci-hub.se |

| Gold(I) Catalysis | Short reaction times (microwave-assisted), broad substrate scope | Tandem Hydroamination/Hydroarylation | capes.gov.br |

These innovative synthetic strategies signify a shift away from classical methods, paving the way for more sustainable and industrially scalable production of complex quinoline derivatives.

Exploration of Undiscovered Reactivity and Selectivity Patterns

The functional groups of this compound—the chloro, isopropyl, and methyl groups—offer multiple sites for further chemical modification. Future research will delve into exploring the untapped reactivity of this and similar quinoline scaffolds to generate novel molecular architectures. The inherent electronic properties of the quinoline ring system allow for a range of electrophilic and nucleophilic substitution reactions. nih.gov

A key area of interest is the development of regioselective reactions that can precisely target a specific position on the quinoline core. For instance, methods for the regioselective synthesis of 2-trifluoromethylated quinolines using Rh(I)-complex catalysts have been developed, showcasing the potential for controlled functionalization. researchgate.net Furthermore, understanding how the existing substituents on this compound influence the reactivity and selectivity of subsequent reactions is a critical research question. The development of cascade reactions, where multiple chemical bonds are formed in a single operation, also represents a frontier in synthesizing complex, annulated quinoline systems. tandfonline.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and scalability. researchgate.net For the synthesis of quinoline derivatives, moving from traditional batch processes to continuous flow systems is a major emerging trend. syrris.com Flow reactors enable rapid reaction optimization by allowing for the systematic variation of temperature, pressure, and residence time. syrris.com This is particularly advantageous for managing highly reactive or unstable intermediates, which can be immediately used in subsequent steps without isolation. nih.gov

The integration of flow chemistry with automated systems and real-time analytics (e.g., IR or NMR spectroscopy) creates a powerful platform for high-throughput synthesis and reaction optimization. dtu.dkresearchgate.net Such automated platforms can accelerate the discovery of new derivatives of this compound by rapidly generating libraries of related compounds for screening. syrris.com This technology not only increases efficiency but also minimizes waste and improves reproducibility, making it a cornerstone of modern chemical manufacturing. researchgate.net

Comparison of Synthesis Methods

| Feature | Batch Synthesis | Flow Chemistry |

| Reaction Control | Limited, prone to hotspots | Precise control over temperature, pressure, time |

| Safety | Higher risk with exothermic or hazardous reactions | Enhanced safety due to small reaction volumes |

| Scalability | Often requires re-optimization | Direct scaling by running the system for longer |

| Efficiency | Intermediate purification steps are common | Can integrate multiple steps (telescoping) |

| Reproducibility | Can be variable | High |

Application of Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced, time-resolved spectroscopic techniques for in situ monitoring of chemical reactions is a growing trend. Techniques like process IR and NMR spectroscopy allow chemists to observe the formation and consumption of reactants, intermediates, and products in real-time within the reaction vessel. dtu.dk

This data provides invaluable insights into reaction kinetics and pathways. For the synthesis of substituted quinolines, these techniques can help elucidate the role of catalysts, identify transient intermediates, and understand the factors controlling regioselectivity. This knowledge is fundamental for transitioning from trial-and-error optimization to a more rational, knowledge-driven approach to reaction development.

Expanded Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For quinoline derivatives, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are being used to design new compounds with specific biological activities. nih.govnih.gov By analyzing the structure-activity relationships of a series of known compounds, computational models can predict the activity of novel, yet-to-be-synthesized molecules. nih.gov

For this compound, computational models can be employed to:

Predict its potential biological targets.

Design derivatives with enhanced activity by suggesting specific structural modifications. researchgate.net

Calculate physicochemical properties relevant to its application, such as solubility and stability. researchgate.net

These in silico methods significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of the most promising candidates. As computational power and algorithmic accuracy continue to improve, predictive chemical design will play an even more central role in the development of new quinoline-based compounds. nih.gov

Design and Synthesis of Responsive Materials Based on Substituted Quinoline Scaffolds

The unique electronic and photophysical properties of the quinoline scaffold make it an attractive building block for the creation of "smart" or responsive materials. These are materials that can change their properties in response to external stimuli such as light, pH, or the presence of specific ions. Future research will likely explore the incorporation of this compound and similar structures into larger macromolecular systems like polymers or metal-organic frameworks (MOFs).

The quinoline moiety can impart desirable characteristics such as fluorescence, which can be modulated by the environment, leading to applications in chemical sensing. Furthermore, the ability to functionalize the quinoline ring at various positions provides a handle for tuning the properties of the resulting material. nih.gov The development of quinoline-based redox-active materials for applications in energy storage, such as in redox flow batteries, is another exciting and emerging field of research. dtu.dk

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-isopropyl-2,6-dimethylquinoline, and what factors influence yield optimization?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated quinoline precursors and isopropyl boronic acids. For example, a protocol analogous to the synthesis of 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) can be adapted, where PdCl₂(PPh₃)₂ and PCy₃ are used as catalysts, with K₂CO₃ as a base in DMF . Yield optimization depends on reaction temperature (typically 80–110°C), stoichiometric ratios of reactants, and purification via column chromatography with silica gel. Monitoring intermediates by TLC and optimizing solvent polarity during purification are critical steps.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and isopropyl group integration. Compare chemical shifts with NIST reference data for chlorinated quinolines .

- IR Spectroscopy : Identify C-Cl (550–850 cm⁻¹) and C-N (1350–1500 cm⁻¹) stretches.

- Melting Point Analysis : Validate purity (e.g., sharp melting points within 1–2°C ranges, as seen in related quinoline derivatives ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₄H₁₅ClN: calculated 232.09 g/mol).

Advanced Research Questions

Q. How does the isopropyl substituent at the 3-position influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer: The steric bulk of the isopropyl group can hinder catalytic access to reactive sites, reducing reaction rates in Pd-mediated couplings. To assess electronic effects:

- Perform Hammett substituent constant analysis to quantify electron-donating/withdrawing effects.

- Use DFT calculations to map electron density distribution at the 4-chloro and 3-isopropyl positions.

- Compare reactivity with analogs lacking the isopropyl group (e.g., 4-chloro-2,6-dimethylquinoline) under identical catalytic conditions .

Q. What experimental strategies can resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

- Cross-validate with NIST databases : Match NMR/IR spectra against standardized entries for chloroquinolines .

- Variable-temperature NMR : Resolve signal splitting caused by conformational isomerism of the isopropyl group.

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm regiochemistry and steric effects .

Q. How does surface adsorption of this compound on indoor materials impact its environmental stability and degradation pathways?

Methodological Answer:

- Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to analyze adsorption kinetics on materials like gypsum or PVC .

- Expose coated surfaces to controlled humidity and oxidants (e.g., ozone) to simulate indoor environments.

- Track degradation products via LC-MS and compare with solution-phase degradation profiles to identify surface-specific pathways .

Q. What computational modeling approaches are suitable for predicting the photostability and oxidative degradation mechanisms of this compound?

Methodological Answer:

- TD-DFT : Simulate UV-Vis spectra to identify chromophores and predict photodegradation sites.

- Reactive force fields (ReaxFF) : Model bond cleavage under oxidative conditions (e.g., OH radical attack).

- Validate models against experimental HPLC-MS data from accelerated aging studies .

Data Sources and Validation

- Structural Data : Cross-reference with NIST Standard Reference Data for chloroquinolines (e.g., InChIKey: KNDOFJFSHZCKGT-UHFFFAOYSA-N) .

- Synthetic Protocols : Adapt methodologies from palladium-catalyzed quinoline functionalization literature .

- Environmental Studies : Apply surface chemistry frameworks from indoor air quality research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.